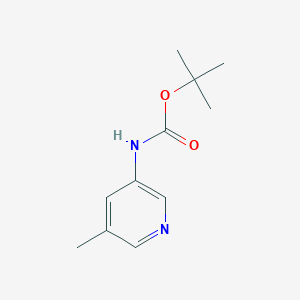

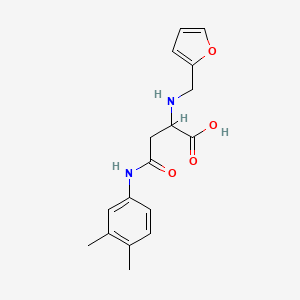

![molecular formula C11H15NO4 B2470415 3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione CAS No. 131589-06-5](/img/structure/B2470415.png)

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione is a chemical compound commonly known as Etazolate. It is a pyrrolidinone derivative and has been found to exhibit neuroprotective and anxiolytic properties. Etazolate has been studied extensively for its potential use in treating various neurological disorders.

Applications De Recherche Scientifique

Structural Analysis and Solid-State Architecture

- Weak Intermolecular Interactions in Crystalline Tertiary Squaramides : X-ray solid-state structures of tertiary squaramides, including derivatives of cyclobutene-1,2-dione, show remarkable solid-state architecture, such as electrostatically compressed dimers and lipid bilayer-like assemblies. These structures have been analyzed using high-level DFT calculations and Bader's theory of “atoms-in-molecules” (Prohens et al., 2016).

Chemical Synthesis and Reactivity

- Synthesis of Substituted Cyclobutenediones : A method for synthesizing 3-ethenyl-4-methoxycyclobutene-1,2-dione from dimethyl-squarate was developed. This compound serves as a versatile starting material for creating a variety of substituted cyclobutenediones, which are convenient precursors for other ring systems (Xu et al., 1991).

Applications in Organic Synthesis

- Synthesis of Pyrrolidine-2,4-diones and Derivatives : Pyrrolidine-2,4-dione (tetramic acid) has been synthesized from its 3-ethoxycarbonyl derivative, leading to derivatives and anhydro-derivatives. These processes have implications for the synthesis of a variety of organic compounds (Mulholland et al., 1972).

Innovative Approaches in Chemical Reactions

- Annulation of Cyclohexenones with Enamines : Reactions involving cyclobutenediones show significant potential in creating complex organic structures, such as 7,7-dimethyl-Δ8-octalin-1,6-diones and 7,7-dimethyl-8-hydroxy-trans-decalin-1,6-diones, demonstrating the versatility of cyclobutenediones in synthetic organic chemistry (Meyer et al., 1986).

Novel Synthetic Routes

- Synthesis of Highly Substituted Cyclobutenones : Demonstrates a novel method for the regio-controlled synthesis of highly substituted cyclobutenones from commercially available squaric acid, showcasing the chemical's versatility in organic synthesis (Yamamoto et al., 1996).

Propriétés

IUPAC Name |

3-ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-16-11-8(9(14)10(11)15)12-5-3-4-7(12)6-13/h7,13H,2-6H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIRYOZLROHVOY-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)N2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=O)C1=O)N2CCC[C@H]2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2470332.png)

![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)